molecular formula C4H7N3O B2571301 (3S)-3-Azidooxolane CAS No. 1075209-71-0

(3S)-3-Azidooxolane

Cat. No.: B2571301
CAS No.: 1075209-71-0
M. Wt: 113.12
InChI Key: AHFRAHLUYUUOBA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Azidooxolane is a chemical compound characterized by the presence of an azido group attached to the third carbon of an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Azidooxolane typically involves the azidation of a suitable oxolane precursor. One common method is the nucleophilic substitution reaction where a halogenated oxolane is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Azidooxolane can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

    Reduction: (3S)-3-Aminooxolane.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

(3S)-3-Azidooxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of triazole derivatives.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Azidooxolane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

    (3S)-3-Aminooxolane: Formed by the reduction of (3S)-3-Azidooxolane.

    (3S)-3-Halooxolane: Precursor in the synthesis of this compound.

    1,2,3-Triazoles: Products of the cycloaddition reactions involving this compound.

Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole derivatives, which are important in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

(3S)-3-azidooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRAHLUYUUOBA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.